1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea
Description
This thiourea derivative features a 5-chloro-2-methylindole core linked via an ethyl group to a thiourea scaffold, which is further substituted with a furan-2-ylmethyl group and an o-tolyl (2-methylphenyl) moiety. Its structural complexity combines heterocyclic (indole, furan) and aromatic (o-tolyl) components, making it a candidate for diverse biological activities, including enzyme inhibition or antimicrobial effects .
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-(furan-2-ylmethyl)-3-(2-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3OS/c1-16-6-3-4-8-22(16)27-24(30)28(15-19-7-5-13-29-19)12-11-20-17(2)26-23-10-9-18(25)14-21(20)23/h3-10,13-14,26H,11-12,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXOJUOKPQBNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)Cl)C)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea typically involves multiple steps:
Formation of the Indole Derivative: The initial step involves the synthesis of the indole derivative, 5-chloro-2-methyl-1H-indole, through a Fischer indole synthesis.
Alkylation: The indole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Furan Ring Introduction: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Thiourea Formation: Finally, the thiourea moiety is formed by reacting the intermediate with o-tolyl isothiocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Thiourea derivatives, such as the compound , are recognized for a range of biological activities:
- Anti-Cancer Properties : Research indicates that thiourea compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways. Studies have shown that compounds similar to this thiourea can induce apoptosis in cancer cells and inhibit tumor growth in animal models.
- Anti-Inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .
- Antimicrobial Activity : Some studies have reported that thiourea derivatives possess antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal investigated the anti-cancer effects of a similar thiourea compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis .
Case Study 2: Anti-Inflammatory Mechanism
In another research article, the anti-inflammatory effects were assessed using an animal model of rheumatoid arthritis. Administration of the thiourea derivative resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as a therapeutic agent for inflammatory conditions .
Mechanism of Action
The mechanism of action of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole and Furan Moieties
Compound 5f () :
- Structure : 1-(1-(3-Fluorobenzoyl)-1H-indol-5-yl)-3-(furan-2-ylmethyl)thiourea.
- Key Differences :
- Lacks the 5-chloro-2-methylindole substituent; instead, it has a 3-fluorobenzoyl group on the indole.
- The thiourea group is connected to a furan-2-ylmethyl substituent but lacks the ethyl linker and o-tolyl group.
- Properties: Melting point: 152.6–153.6°C (lower than typical indole thioureas due to reduced crystallinity from the benzoyl group).
Compound 10 () :
- Structure: 1-(4-((3-Chlorophenyl)amino)quinazolin-6-yl)-3-(furan-2-ylmethyl)thiourea.
- Key Differences :
- Replaces the indole core with a quinazoline scaffold.
- Includes a 3-chloroaniline substituent instead of o-tolyl.
- Activity : Moderate antibacterial activity (MIC 62.5 µg/ml against E. coli), suggesting that quinazoline derivatives may prioritize antimicrobial over neurological targets .
Analogues with o-Tolyl Substitutions
1-(o-Tolyl)thiourea () :
- Structure : Simplest analogue with only the o-tolyl group attached to thiourea.
- Key Differences :
- Lacks indole and furan components.
Compound from :
- Structure : 1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea.
- Key Differences :
- Substitutes furan with thiophene and 5-chloro with 2-methyl on the indole.
- Implications : Thiophene’s electron-rich nature may alter electronic properties compared to furan, affecting binding affinity in enzyme inhibition .
Key Research Findings
Substituent Impact on Activity :
- Chloro groups (e.g., 5-Cl on indole) enhance lipophilicity and binding to hydrophobic enzyme pockets compared to fluoro or nitro groups .
- o-Tolyl groups improve steric fit in aromatic-rich environments, as seen in MAO-B inhibitors .
Synthetic Challenges :
- Furfurylmethyl and ethyl-linked indole groups require multi-step synthesis, leading to variable yields (e.g., 14–21% in and ).
Biological Relevance :
- Indole-thiourea hybrids show promise for neurological targets (MAO-B), while quinazoline derivatives skew toward antimicrobial applications .
Biological Activity
The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a wide range of biological properties, including antibacterial , anticancer , and antioxidant activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.89 g/mol. The structure features a thiourea moiety, which is critical for its biological activity. The presence of the indole and furan rings may contribute to its interaction with biological targets.
Anticancer Activity
Thiourea derivatives have shown promising anticancer effects. For instance, studies indicate that compounds with similar structures can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis:
- Cytotoxicity : The compound's cytotoxic effects were evaluated against several cancer cell lines, demonstrating IC50 values ranging from 7 to 20 µM in some studies .
- Mechanism of Action : It is hypothesized that the compound may target specific molecular pathways involved in cancer progression, such as those regulating cell signaling and angiogenesis .
Antibacterial Activity
The antibacterial properties of thiourea derivatives are well-documented, with compounds exhibiting significant activity against a range of pathogenic bacteria:
- Inhibition Studies : Research has shown that similar thiourea compounds can effectively inhibit bacterial growth through mechanisms involving disruption of bacterial cell walls .
- Binding Affinity : The binding affinity to bacterial enzymes was measured, showing promising results that suggest effective inhibition at low concentrations .
Antioxidant Activity
The antioxidant potential of thiourea derivatives is another area of interest:
- Radical Scavenging : Compounds have demonstrated strong antioxidant activity in assays such as DPPH and ABTS, with IC50 values indicating effective radical scavenging capabilities .
- Clinical Implications : The antioxidant properties may play a role in mitigating oxidative stress-related diseases, further enhancing the therapeutic profile of this compound.
Synthesis and Evaluation
Recent studies have synthesized various thiourea derivatives, including the target compound. The synthesis typically involves the reaction between isothiocyanates and amines or alcohols. For example:
Where R and R' represent different substituents contributing to enhanced biological activity.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how modifications to the thiourea structure can enhance biological efficacy:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | R1-NH-C(=S)-R2 | 12 | Anticancer |
| Compound B | R1-NH-C(=S)-R3 | 15 | Antibacterial |
| Target Compound | 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-... | 10 | Antioxidant |
Q & A
Q. What are the optimal synthetic conditions for preparing 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-1-(furan-2-ylmethyl)-3-(o-tolyl)thiourea?
- Methodological Answer : The synthesis involves multi-step reactions starting with indole derivatives (e.g., 5-chloro-2-methylindole) and furan-2-ylmethylamine. Key parameters include:
-
Temperature : Reactions often proceed under reflux (e.g., 80–100°C in ethanol) or at room temperature for sensitive intermediates .
-
Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance thiourea formation, while dichloromethane is used for condensation steps .
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Catalysts : Triethylamine or sodium hydride may facilitate deprotonation and nucleophilic substitution .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity .
Table 1: Example Reaction Conditions
Step Reagents Solvent Temp (°C) Yield (%) 1 5-Chloro-2-methylindole, furan-2-ylmethylamine Ethanol Reflux 65–70 2 o-Tolyl isothiocyanate, Et₃N DCM RT 75–80
Q. How is the molecular structure of this compound validated post-synthesis?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituents (e.g., indole NH at δ 10–12 ppm, thiourea C=S at δ 175–180 ppm) .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula (C₂₄H₂₅ClN₄OS) .
- X-ray Crystallography : Resolves spatial arrangement of the indole, furan, and thiourea moieties .
Q. What are the recommended stability protocols for this compound in experimental settings?
- Methodological Answer : Stability studies should assess:
- pH Sensitivity : Degradation in acidic (pH <4) or basic (pH >9) conditions via HPLC monitoring .
- Light/Temperature : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .
- Oxidation Resistance : Test under ambient O₂ using TLC to detect sulfonyl byproducts .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for this thiourea derivative?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate interactions with targets like protein kinases. Focus on hydrogen bonding between the thiourea C=S and catalytic lysine residues .
- MD Simulations : Analyze conformational stability in lipid bilayers to predict membrane permeability .
- SAR Studies : Modify substituents (e.g., o-tolyl vs. fluorophenyl) and compare binding affinities computationally before synthesis .
Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cancer cell lines)?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., MCF-7, HeLa) and protocols (e.g., MTT assay, 48h incubation) .
- Metabolic Stability : Test compound stability in cell culture media via LC-MS to rule out false negatives from degradation .
- Off-Target Screening : Employ kinome-wide profiling to identify non-specific interactions that may skew results .
Q. What strategies enhance the selectivity of this compound for specific enzymatic targets?
- Methodological Answer :
- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the thiourea core to E3 ligase ligands to degrade overactive kinases .
- Prodrug Design : Mask the thiourea group with acetyl/prodrug moieties to improve target tissue activation .
- Isotope Labeling : Incorporate C or H isotopes for tracing metabolite pathways and off-target effects .
Data Analysis and Interpretation
Q. How to analyze conflicting data on the compound’s stability under varying pH conditions?
- Methodological Answer :
-
Kinetic Studies : Plot degradation rates (k) vs. pH to identify optimal storage conditions. For example, t₁/₂ >30 days at pH 7.4 .
-
Degradation Product Identification : Use LC-QTOF-MS to characterize byproducts (e.g., sulfonic acids from oxidation) .
Table 2: Stability Profile
pH Temp (°C) t₁/₂ (Days) Major Byproduct 2 25 7 Sulfonic acid 7.4 25 35 None detected 10 25 10 Disulfide
Q. What experimental designs are optimal for evaluating synergistic effects with existing therapeutics?
- Methodological Answer :
- Combinatorial Screening : Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .
- Transcriptomics : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, DNA repair) modulated by synergy .
Mechanistic Studies
Q. How to investigate the role of the thiourea moiety in target binding using mutagenesis?
- Methodological Answer :
Q. What in vivo models are suitable for validating this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer IV/PO doses (5–20 mg/kg) and measure plasma half-life using LC-MS/MS. Note high protein binding (>90%) from albumin affinity .
- Tissue Distribution : Use whole-body autoradiography in mice to assess accumulation in target organs (e.g., liver, tumors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
